molecular formula C21H23N5O5 B2849030 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1775541-81-5

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2849030
CAS No.: 1775541-81-5
M. Wt: 425.445
InChI Key: RVOZZRWEZHXDIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthetic routes for this compound are not available, compounds containing 1,3,4-oxadiazole rings are typically synthesized through cyclization reactions involving carboxylic acids and hydrazides .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is electron-deficient and could undergo electrophilic substitution reactions .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into similar compounds has led to the development of novel synthetic routes and methodologies aimed at exploring their chemical properties and potential applications. For example, a study by Al-Sanea et al. (2020) detailed the design, synthesis, and in vitro cytotoxic activity of certain derivatives with modifications on the pyrimidine ring, showcasing the potential for anticancer agents [Al-Sanea, et al., 2020]. This highlights the compound's relevance in synthesizing new molecules with potential biological activities.

Biological Activities and Therapeutic Applications

Compounds with similar structural frameworks have been synthesized and evaluated for various biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. A study by Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, indicating the potential of such compounds in developing new therapeutic agents [Abu‐Hashem, et al., 2020].

Radioligand Applications

Radiosynthesis of derivatives for imaging applications, such as the development of selective radioligands for positron emission tomography (PET), showcases another dimension of research. Dollé et al. (2008) discussed the synthesis of a novel series of compounds as selective ligands, emphasizing the versatility of this chemical framework in creating diagnostic tools [Dollé, et al., 2008].

Antimicrobial and Anticancer Investigations

Further studies have explored the antimicrobial and anticancer potentials of related compounds. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones demonstrating good antibacterial and antifungal activities [Hossan, et al., 2012]. Additionally, research into pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) further exemplifies the therapeutic potential of these structures [Rahmouni, et al., 2016].

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and studying its potential biological activities. This could provide valuable information about its potential applications in various fields, such as medicinal chemistry .

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-3-17-23-19(24-31-17)18-14-9-6-7-11-25(14)21(29)26(20(18)28)12-16(27)22-13-8-4-5-10-15(13)30-2/h4-5,8,10H,3,6-7,9,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOZZRWEZHXDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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